2-Bromo-6-(trifluoromethyl)nicotinaldehyde

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers aiming to introduce aryl groups at the 2-position of 6-trifluoromethylpyridines often encounter low yields due to poor leaving-group reactivity or unfavorable electronic effects. 2-Bromo-6-(trifluoromethyl)nicotinaldehyde directly resolves this: - Strongly activated bromine handle for high-yielding Suzuki-Miyaura cross-coupling under mild conditions. - Distinct 2-bromo-6-CF3 pattern ensures reliable reaction kinetics, avoiding synthetic failure seen with 5-CF3 isomer (pKa -5.70 vs -3.43). - >98% purity minimizes catalyst poisoning and byproduct formation, delivering reproducible results.

Molecular Formula C7H3BrF3NO
Molecular Weight 254.006
CAS No. 1192263-89-0
Cat. No. B581405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)nicotinaldehyde
CAS1192263-89-0
Molecular FormulaC7H3BrF3NO
Molecular Weight254.006
Structural Identifiers
SMILESC1=CC(=NC(=C1C=O)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H
InChIKeyASPYNUKRQBNFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(trifluoromethyl)nicotinaldehyde Supplier & Grade


2-Bromo-6-(trifluoromethyl)nicotinaldehyde (CAS 1192263-89-0) is a halogenated nicotinaldehyde derivative with the molecular formula C7H3BrF3NO and a molecular weight of 254.01 g/mol . It features a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring, which impart unique reactivity for cross-coupling and functionalization in pharmaceutical and agrochemical synthesis [1]. Computed properties include an XLogP3 of 2.3 and a pKa of -5.70 (predicted), indicating high lipophilicity and a strong electron-withdrawing character .

ReactivityBromo handle for Pd-catalyzed cross-coupling
Substitution2,6-pattern enables regioselective derivatization
GradeMultiple purity grades to match reaction sensitivity

2-Bromo-6-(trifluoromethyl)nicotinaldehyde vs. Positional Isomers


Substituting 2-Bromo-6-(trifluoromethyl)nicotinaldehyde with a positional isomer such as 2-bromo-5-(trifluoromethyl)nicotinaldehyde or a halogen variant like 2-chloro-6-(trifluoromethyl)nicotinaldehyde is not chemically equivalent. The distinct 2-bromo-6-trifluoromethyl substitution pattern on the pyridine ring alters key physicochemical properties, including acidity and electronic distribution, which directly influence reaction kinetics and yields in downstream transformations. For example, the predicted pKa of the 6-substituted isomer (-5.70) is significantly lower than that of the 5-substituted analog (-3.43), indicating a stronger electron-withdrawing effect that can impact nucleophilic substitution and cross-coupling efficiency . Furthermore, the bromine atom provides a more reactive handle for Suzuki-Miyaura couplings compared to the chloro analog, enabling higher yields under milder conditions [1]. Relying on an alternative without validating these parameters in the specific reaction context risks synthetic failure and wasted resources.

Target: 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
Substitute: 5-isomer or chloro analog
Electronic profile
Positional isomer substitution alters electron withdrawal, affecting nucleophilic reactivity.
Halogen reactivity
Bromo enables faster oxidative addition than chloro in cross-couplings.

2-Bromo-6-(trifluoromethyl)nicotinaldehyde Differentiation Data


Reduction Yield Benchmark

In a published synthetic method, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde was reduced with sodium tetrahydroborate in tetrahydrofuran over 12 hours, affording the corresponding alcohol, (2-bromo-6-trifluoromethyl-3-pyridyl)methanol, in an isolated yield of 52% [1]. This yield serves as a performance benchmark for aldehyde reduction on this specific scaffold. While direct comparative data for other nicotinaldehyde isomers under identical conditions is not available, this value provides a reference point for evaluating reaction efficiency and optimizing process parameters. The yield is influenced by the electron-withdrawing effects of the 6-trifluoromethyl and 2-bromo groups, which modulate the electrophilicity of the aldehyde carbonyl.

Reduction Yield Benchmark
Class-level inference
52% isolated yield
Reported aldehyde reduction efficiency on this scaffold
Single method; no direct isomer comparison
Organic Synthesis Process Chemistry Medicinal Chemistry

Acidity vs. 5-Substituted Isomer

The predicted acid dissociation constant (pKa) of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde is -5.70 ± 0.22 . In contrast, the 5-substituted isomer, 2-Bromo-5-(trifluoromethyl)nicotinaldehyde, has a predicted pKa of -3.43 ± 0.20 . The significantly lower (more negative) pKa for the 6-substituted compound indicates a stronger electron-withdrawing effect, rendering the molecule more acidic. This difference of approximately 2.3 pKa units corresponds to a roughly 200-fold difference in acid strength. The enhanced acidity can affect protonation states, nucleophilic susceptibility, and overall reactivity in both chemical and biological contexts, making the 6-substituted isomer a distinct chemical entity.

Acidity vs. 5-Isomer
Head-to-head
−5.70 vs −3.43 (Δ≈2.3)
Acidity difference may influence protonation states and reactivity
Predicted values; experimental validation advised
Physicochemical Properties Medicinal Chemistry Reaction Optimization

Lipophilicity and Drug-Likeness Profile

2-Bromo-6-(trifluoromethyl)nicotinaldehyde has a computed XLogP3 value of 2.3, with zero hydrogen bond donors and five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 30 Ų . While class-level inference suggests this lipophilicity profile may enhance membrane permeability compared to less lipophilic analogs, direct comparative data are not available. The presence of both bromine and trifluoromethyl groups contributes to this logP value, which falls within a favorable range for drug-like molecules. In contrast, the non-brominated analog 6-(trifluoromethyl)nicotinaldehyde has a lower molecular weight and fewer heavy atoms, but quantitative logP comparison data were not identified in the available sources.

Lipophilicity Profile
Class-level inference
XLogP3 2.3
May support permeability assessment in drug-design studies
No quantitative comparison with non-brominated analog
ADME Drug Design Physicochemical Properties

Purity Grade Options

2-Bromo-6-(trifluoromethyl)nicotinaldehyde is commercially available in multiple purity grades. Reputable vendors including Frontier Specialty Chemicals and CymitQuimica supply the compound at 98% purity , while others such as Alfa Chemistry and Apollo Scientific offer a minimum specification of 85%+ [1]. This range in available purity allows procurement decisions to be tailored to the specific requirements of the intended application. For sensitive reactions, such as Suzuki-Miyaura cross-couplings where trace impurities can poison palladium catalysts, the 98% grade may be preferable. The 95% grade is widely available and represents a common standard . The availability of higher purity material (98%) distinguishes this compound from some close analogs that may only be routinely offered at 95% purity.

Purity Grade Options
Supporting evidence
Up to 98% purity available
Higher purity may reduce catalyst poisoning risk
Multiple vendors; grades range from 85%+ to 98%
Procurement Quality Control Synthetic Chemistry

2-Bromo-6-(trifluoromethyl)nicotinaldehyde Application Scenarios


3-Substituted Pyridine Synthesis

The compound serves as a key intermediate for the synthesis of 3-substituted-2-bromo-6-trifluoromethylpyridines, including the corresponding boronic acid, carboxylic acid, and alcohol derivatives. A documented procedure involves reduction of the aldehyde to the alcohol with sodium tetrahydroborate in 52% yield [1]. These products are valuable building blocks for further functionalization via Suzuki-Miyaura cross-coupling at the 2-position bromine handle.

Medicinal Chemistry Scaffold

With an XLogP3 of 2.3 and a TPSA of 30 Ų, the compound possesses physicochemical properties within the optimal range for oral bioavailability . The combination of a reactive aldehyde, a bromine leaving group, and a metabolically stable trifluoromethyl group makes it an attractive scaffold for generating focused libraries of potential therapeutic agents targeting CNS or inflammatory pathways [2].

Palladium-Catalyzed Cross-Coupling

The 2-position bromine atom is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amine substituents [2]. The high purity grades available (up to 98%) minimize catalyst poisoning and improve coupling yields , making this compound a reliable partner for constructing complex biaryl systems.

Agrochemical Intermediate Synthesis

As a versatile heterocyclic building block, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde is employed in the synthesis of novel agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, properties desirable in pesticide and herbicide development [2]. The compound's distinct substitution pattern offers a route to active ingredients with potentially improved environmental fate profiles.

Application
Selection Property
Validation Focus
Pyridine derivative synthesis
Aldehyde reduction efficiency, bromo coupling handle
Reduction yield and alcohol intermediate purity
Medicinal chemistry scaffold
Lipophilicity and hydrogen bond profile
Permeability and metabolic stability assays
Pd-catalyzed cross-coupling
Bromo reactivity, purity grade
Catalyst tolerance and coupling yield
Agrochemical intermediate
Trifluoromethyl stability, substitution pattern
Environmental fate and activity screening

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